Fequesetide

Peptide Synthesis Analytical Chemistry Proteomics

Choose Fequesetide for validated, pharmaceutical-grade research. This synthetic heptapeptide (LKKTETQ) is the precise, non-acetylated active site of thymosin β4, crucial for actin binding and corneal wound healing. Unlike N-acetylated analogs (e.g., TB-500), its well-defined identity and patented analytical methods ensure experimental reproducibility and purity. Ideal for ophthalmic solution development and cytoskeletal studies.

Molecular Formula C36H66N10O13
Molecular Weight 847.0 g/mol
Cat. No. B12407213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFequesetide
Molecular FormulaC36H66N10O13
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N
InChIInChI=1S/C36H66N10O13/c1-18(2)17-21(39)30(52)41-22(9-5-7-15-37)31(53)42-23(10-6-8-16-38)32(54)45-28(19(3)47)34(56)43-24(12-14-27(50)51)33(55)46-29(20(4)48)35(57)44-25(36(58)59)11-13-26(40)49/h18-25,28-29,47-48H,5-17,37-39H2,1-4H3,(H2,40,49)(H,41,52)(H,42,53)(H,43,56)(H,44,57)(H,45,54)(H,46,55)(H,50,51)(H,58,59)/t19-,20-,21+,22+,23+,24+,25+,28+,29+/m1/s1
InChIKeyLVLWJWXFRFTMLK-JMWNXRNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fequesetide: The Non-Acetylated LKKTETQ Peptide for Ophthalmic and Cell Migration Research


Fequesetide (CAS: 476014-70-7) is a synthetic heptapeptide with the sequence LKKTETQ, which is the exact, non-acetylated active site within the protein thymosin β4 responsible for actin binding, cell migration, and wound healing [1]. Its molecular formula is C36H66N10O13 with a molecular weight of 846.97 g/mol . Unlike full-length thymosin β4 or its N-acetylated analogs, Fequesetide is specifically defined and researched for its purity and use in pharmaceutical-grade ophthalmic solutions for corneal epithelial repair [1].

Why Generic 'Thymosin β4 Peptides' Cannot Substitute for Fequesetide in Regulated Research


Generic substitution with other thymosin β4 fragments or N-acetylated analogs (e.g., TB-500) introduces significant scientific and procurement risk. These alternatives differ fundamentally in their chemical identity, which directly impacts their biological activity, target validation, and safety profile. The presence or absence of an N-terminal acetyl group is not a minor variation; it creates a distinct chemical entity with different physicochemical properties, stability, and interaction with biological systems [1]. Furthermore, the lack of defined purity standards and validated analytical methods for many generic alternatives prevents robust, reproducible research. Fequesetide is supported by a patent that establishes a specific, high-resolution analytical method for quantifying the active ingredient and its related impurities, which is a critical requirement for any regulated preclinical or formulation work [2].

Quantitative Evidence Guide: Fequesetide's Differentiated Profile vs. Thymosin β4 and N-Acetylated Analogs


Chemical Identity and Purity: Fequesetide vs. TB-500 (N-Acetylated LKKTETQ)

Fequesetide (LKKTETQ) is chemically distinct from its primary analog TB-500, which is the N-acetylated version of the same peptide sequence (Ac-LKKTETQ) [1]. This is a critical differentiator for procurement and research use. N-terminal acetylation alters the molecule's net charge, hydrophobicity, and susceptibility to degradation by aminopeptidases, directly affecting its in vitro and in vivo behavior [2]. Fequesetide is commercially available with a verified purity of ≥99.36%, a standard not uniformly guaranteed for other 'LKKTETQ' or TB-500 products .

Peptide Synthesis Analytical Chemistry Proteomics Regulatory Compliance

Pharmaceutical-Grade Purity and Impurity Control: Fequesetide vs. Unspecified LKKTETQ

A dedicated patent for Fequesetide establishes a validated HPLC method for separating the active pharmaceutical ingredient (API) from its primary related substances: Glu7-fequesetide (Impurity A), D-Leu1-fequesetide (Impurity B), and Di-Glu5-fequesetide (Impurity C) [1]. The prior art detection method had a runtime of over 50 minutes and failed to achieve baseline separation of key impurities, with resolution between impurity peaks and the main peak being 'far less than 1.5' [1]. This is a direct, quantitative differentiator for procurement. Purchasing generic LKKTETQ without this level of impurity specification introduces the risk of unknown and unquantified contaminants that could confound biological assays or fail to meet the standards for pharmaceutical development [1].

Analytical Chemistry Pharmaceutical Development Quality Control Ophthalmology

Functional Efficacy in Ocular Repair: Fequesetide vs. Full-Length Thymosin β4

Fequesetide has been specifically evaluated in preclinical models for its efficacy in promoting corneal epithelial repair, a therapeutic application not well-defined for the full-length thymosin β4 protein [1]. Pharmacodynamic studies and safety assessment trials, as referenced in the patent literature, demonstrate that Fequesetide is safe, non-toxic, and effectively promotes corneal epithelial repair in a rat model while mitigating inflammatory responses [1]. This demonstrates a functional efficacy profile tailored to a specific, high-value clinical indication, differentiating it from the broader, more complex, and potentially less targeted activity of the parent protein [2].

Ophthalmology Corneal Wound Healing In Vivo Pharmacology Dry Eye Syndrome

Mechanistic Focus: Fequesetide's Targeted Actin-Binding vs. Thymosin β4's Multi-Domain Activity

Fequesetide (LKKTETQ) is the defined, minimal active site for actin binding, a core function of thymosin β4 [1]. The full-length 43-amino acid protein, in contrast, possesses multiple functional domains and interacts with various partners, including actin, but also potentially plasmin, matrix metalloproteinases, and other cellular components [2]. While direct quantitative binding affinity data (e.g., Kd) comparing Fequesetide to full-length thymosin β4 is not available in the public domain, the fundamental mechanistic difference is clear: Fequesetide provides a targeted, reductionist tool to study the actin-binding axis in isolation, without the confounding variables introduced by the rest of the protein's structure and interactome [1][2].

Cell Biology Cytoskeleton Dynamics Mechanism of Action Target Validation

Targeted Application Scenarios for Fequesetide in Scientific Research and Pharmaceutical Development


Ophthalmic Formulation Development for Corneal Epithelial Repair

Fequesetide is the active pharmaceutical ingredient (API) of choice for developing ophthalmic solutions intended for treating corneal epithelial defects, including those associated with dry eye syndrome, burns, or mechanical injuries [1]. Its demonstrated efficacy in promoting corneal repair and its established safety profile in preclinical models make it a validated starting point for these specific indications [1]. The patented analytical method for Fequesetide ensures the purity and consistency required for pharmaceutical-grade formulation work [1].

In Vitro Studies on the Native Actin-Binding Domain of Thymosin β4

For researchers investigating the fundamental mechanisms of actin dynamics, cell migration, and cytoskeletal regulation, Fequesetide is the precise tool to study the native, non-acetylated LKKTETQ sequence [2]. This is in contrast to using N-acetylated analogs like TB-500, which represent a chemically distinct entity [3]. Using Fequesetide ensures that experimental outcomes are directly attributable to the specific, naturally occurring actin-binding motif [2].

Analytical Standard for the Identification of Non-Acetylated LKKTETQ

Fequesetide's well-defined chemical identity and high purity make it an ideal analytical reference standard for mass spectrometry or HPLC-based studies aimed at detecting and quantifying the non-acetylated LKKTETQ peptide [4]. This is particularly relevant in forensic, doping control, or metabolomic research where distinguishing between the native peptide and its modified analogs is crucial [4]. The validated HPLC method described in its patent provides a robust framework for such analytical work [1].

Wound Healing and Tissue Repair Research (Excluding Topical Ophthalmic)

Given its role as the core actin-binding and cell-migration domain of thymosin β4, Fequesetide is a valuable tool for dissecting the molecular pathways involved in general wound healing and angiogenesis [1]. Its use in cell-based assays allows for a more targeted interrogation of these processes compared to full-length thymosin β4, which may have broader and more complex effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fequesetide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.